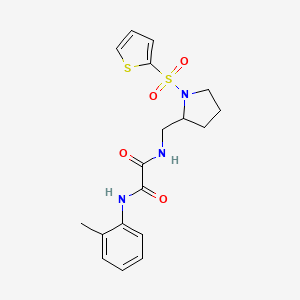
N1-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide, commonly known as TPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TPOP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 468.6 g/mol.
Wissenschaftliche Forschungsanwendungen
Pharmacological Characterization and Therapeutic Potential
N1-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide and similar compounds have been extensively studied for their pharmacological properties and therapeutic potential, particularly focusing on their selective interaction with various receptors and implications for treating disorders such as depression and addiction.
- Selective κ-Opioid Receptor Antagonism : A compound closely related to the specified chemical, described as a novel κ-opioid receptor (KOR) antagonist, demonstrates high affinity and selectivity for KORs across species. It exhibits potential for treating depression and addiction disorders, given its effectiveness in blocking KOR and μ-opioid receptor (MOR) agonist-induced analgesia and its antidepressant-like efficacy in various animal models. This highlights the broader applicability of such compounds in neuropharmacology and their role in exploring treatments for mood disorders and substance abuse (Grimwood et al., 2011).
Material Science and Polymer Chemistry
- Electrochromic Devices : Research into compounds with thiophene and pyrrolidinyl groups has extended into material science, particularly in the synthesis of novel conducting polymers for use in electrochromic devices. For instance, a study on a monomer similar to the queried compound, designed for chemical polymerization, resulted in a soluble polymer with promising applications in electrochromic devices due to its suitable switching ability and electronic transitions observed in spectroelectrochemistry analysis. This research avenue opens up potential uses of such compounds in developing advanced materials for electronic and optical applications (Yiğitsoy et al., 2007).
Molecular Structure and Reactivity Studies
- Structural Analysis : The crystal structure and molecular conformation of related sulfonamide derivatives have been studied to understand their biological activity and potential as antineoplastic agents. Such studies involve X-ray analysis and molecular orbital methods to elucidate the relationship between structure and activity, providing insights into the design of more effective therapeutic agents (Banerjee et al., 2002).
Catalysis and Synthetic Chemistry
- Synthesis of Pyridines : Utilizing the N-S bond as an internal oxidant represents an innovative approach in the synthesis of highly functionalized pyridines. A novel Rh(III)-catalyzed process leveraging compounds similar to the queried chemical facilitates efficient C-C/C-N bond formation along with desulfonylation under mild conditions, demonstrating the compound's versatility in organic synthesis and catalysis (Zhang et al., 2014).
Eigenschaften
IUPAC Name |
N'-(2-methylphenyl)-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-13-6-2-3-8-15(13)20-18(23)17(22)19-12-14-7-4-10-21(14)27(24,25)16-9-5-11-26-16/h2-3,5-6,8-9,11,14H,4,7,10,12H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZZOUXHQFGYBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2Z)-2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B2891311.png)
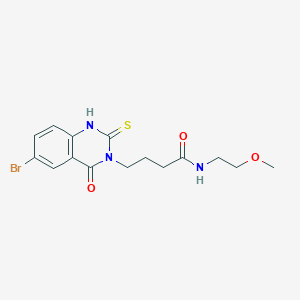

![5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2891316.png)


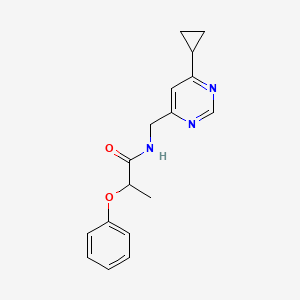
![N-(4-fluorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2891323.png)

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2891327.png)
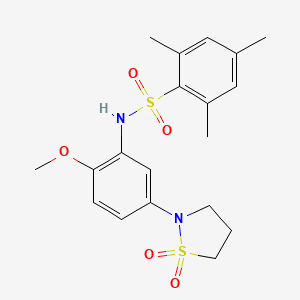
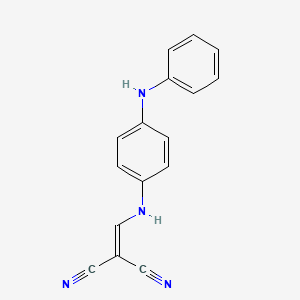
![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2891332.png)